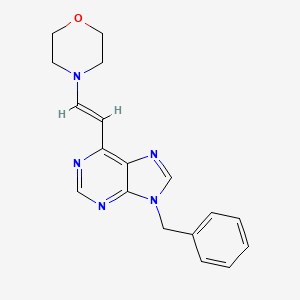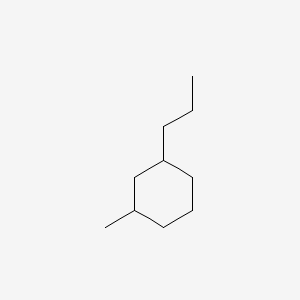
1-Methyl-3-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propylcyclohexane is an organic compound with the molecular formula C₁₀H₂₀ . It is a derivative of cyclohexane, where a methyl group and a propyl group are substituted at the first and third positions, respectively. This compound is part of the cycloalkane family, which consists of saturated hydrocarbons containing carbon atoms arranged in a ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylcyclohexane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane. For instance, cyclohexane can be reacted with propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-propylcyclohexane. This intermediate can then undergo further alkylation with methyl chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding alkenes or alkynes. The process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-propylcyclohexane primarily undergoes substitution reactions due to the saturated nature of the cycloalkane ring. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation can occur in the presence of halogens (e.g., chlorine or bromine) and UV light, leading to the formation of halogenated derivatives.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated intermediates back to saturated compounds.
Major Products Formed:
- Halogenated derivatives (e.g., 1-chloro-3-propylcyclohexane)
- Carboxylic acids or ketones (e.g., 1-methyl-3-propylcyclohexanone)
- Saturated hydrocarbons (e.g., this compound) after reduction .
Applications De Recherche Scientifique
1-Methyl-3-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of cycloalkane reactivity and stereochemistry.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-propylcyclohexane involves its interaction with molecular targets through hydrophobic interactions due to its non-polar nature. It can penetrate lipid membranes, affecting membrane fluidity and function. The pathways involved are primarily related to its physicochemical properties rather than specific biochemical interactions .
Comparaison Avec Des Composés Similaires
Cyclohexane: The parent compound with no substituents.
1-Methylcyclohexane: A derivative with only a methyl group.
1-Propylcyclohexane: A derivative with only a propyl group.
Uniqueness: 1-Methyl-3-propylcyclohexane is unique due to the presence of both methyl and propyl groups, which influence its chemical reactivity and physical properties. This dual substitution provides a distinct steric and electronic environment, making it a valuable compound for studying the effects of alkyl substitution on cycloalkane behavior .
Propriétés
Numéro CAS |
4291-80-9 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
1-methyl-3-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-5-10-7-4-6-9(2)8-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HFHJBWYDQAWSIA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


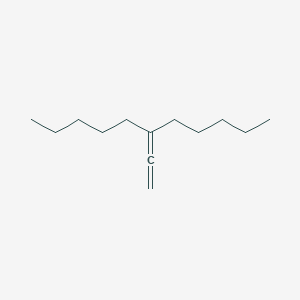
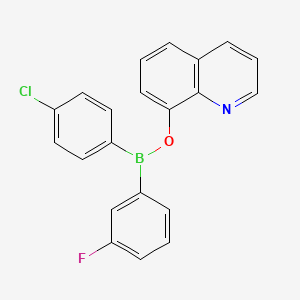
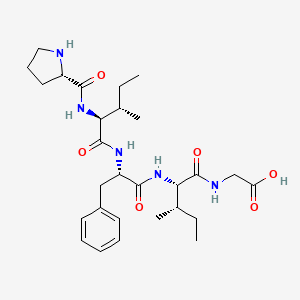

![1,3-Bis[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14178956.png)
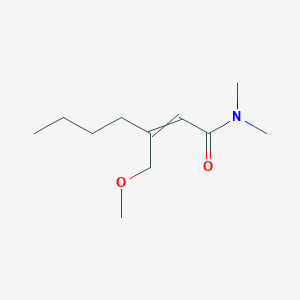


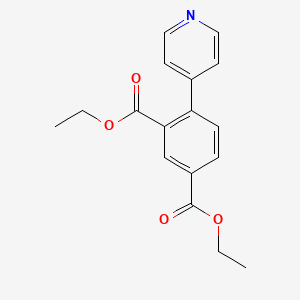
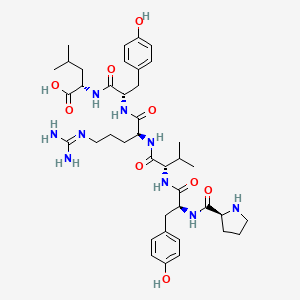

![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
